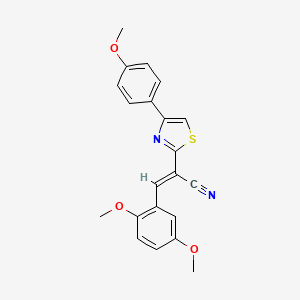

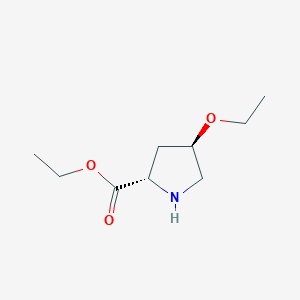

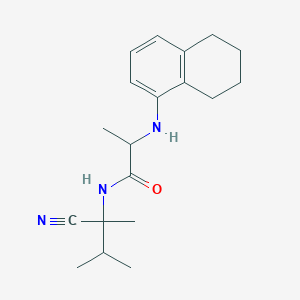

![molecular formula C7H3ClF3N3 B2953973 5-Chloro-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine CAS No. 2055901-35-2](/img/structure/B2953973.png)

5-Chloro-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-Chloro-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine” is a chemical compound with the CAS Number: 2055901-35-2 . It has a molecular weight of 221.57 and its IUPAC name is this compound . The compound is solid in physical form .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, imidazo[1,2-a]pyridines, a related class of compounds, can be synthesized by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H3ClF3N3/c8-6-13-4(7(9,10)11)3-5-12-1-2-14(5)6/h1-3H . This code provides a standard way to encode the compound’s molecular structure and formula.

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 221.57 .

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry and Functionalization

Imidazo[1,2-a]pyrimidines, closely related to 5-Chloro-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine, have been significantly studied for their synthetic chemistry applications. These compounds are utilized in various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations. Their ability to form diverse bonds (C-H, C-C, C-N) and undergo aza-Michael–Mannich reactions makes them valuable scaffolds for developing new chemosynthetic strategies and drug development due to their wide range of applications in medicinal chemistry (Goel, Luxami, & Paul, 2015).

Antimicrobial Agents

New derivatives of imidazo[1,2-a]pyrimidines have been synthesized with potential antimicrobial properties. These compounds have shown efficiency against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus. The nature of the substituents on the phenyl groups significantly influences their antimicrobial activity, indicating their potential as novel antimicrobial agents (Al‐Tel & Al‐Qawasmeh, 2010).

Therapeutic Agents

The imidazo[1,2-a]pyridine scaffold, similar to imidazo[1,2-C]pyrimidines, is identified as a "drug prejudice" structure due to its broad applications in medicinal chemistry, including anticancer, antimicrobial, antiviral, and antidiabetic activities. This scaffold has been part of various marketed drugs, indicating its potential for developing novel therapeutic agents (Deep et al., 2016).

Chemical–Genetic Profiling

Research involving chemical-genetic profiling of imidazo[1,2-a]pyridines and -pyrimidines has revealed these compounds target essential, conserved cellular processes. Subtle changes in their structure can dramatically alter their mechanisms of action, including disrupting mitochondria or acting as DNA poisons. This insight suggests their potential utility in understanding cell physiology and developing chemotherapeutics (Yu et al., 2008).

Antineoplastic Activity

Derivatives of benzo[4,5]imidazo[1,2-a]pyrimidine have been synthesized with varying degrees of antineoplastic activity against certain cell lines, suggesting their potential as cancer therapeutics (Abdel-Hafez, 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-chloro-7-(trifluoromethyl)imidazo[1,2-c]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3N3/c8-6-13-4(7(9,10)11)3-5-12-1-2-14(5)6/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSUYMGYWPHPHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=N1)C=C(N=C2Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

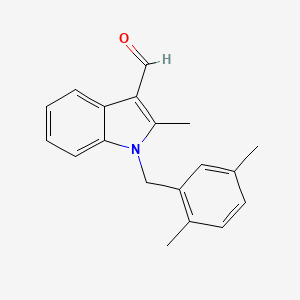

![1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2953894.png)

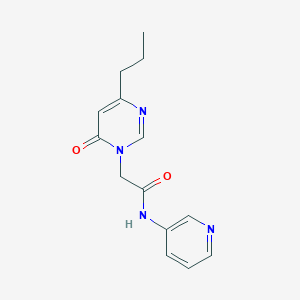

![4-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine dihydrochloride](/img/structure/B2953905.png)

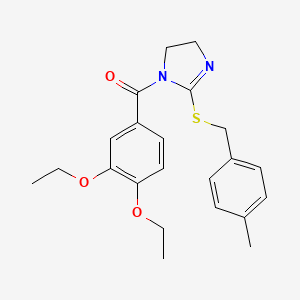

![4-[(Methoxycarbonyl)amino]butanoic acid](/img/structure/B2953906.png)